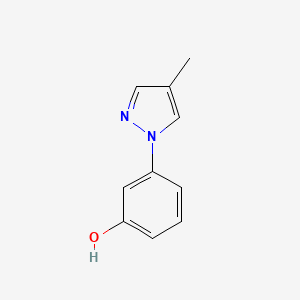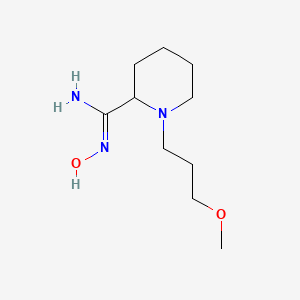
3-(4-methyl-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of pyrazole and phenol, and its synthesis method involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. MPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its ability to interact with ROS and undergo a redox reaction, resulting in the production of a fluorescent product. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a stable radical intermediate that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been found to exhibit a wide range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways in cells. This compound has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments include its high sensitivity and selectivity for ROS, as well as its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using this compound, including its potential toxicity at high concentrations and the need for specialized equipment to detect its fluorescent signal.
Future Directions
There are many potential future directions for research involving 3-(4-methyl-1H-pyrazol-1-yl)phenol. One area of interest is the development of new fluorescent probes based on the structure of this compound, with improved sensitivity and selectivity for ROS. Another area of research is the use of this compound as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Finally, there is also interest in studying the potential toxic effects of this compound at high concentrations, in order to better understand its safety profile for use in research and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-80%.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases such as cancer and neurodegenerative disorders. This compound has been found to exhibit high sensitivity and selectivity for ROS, making it a valuable tool for researchers in this field.
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)


![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)